(2R,4S)-4-methoxy-2-methylpiperidine

Description

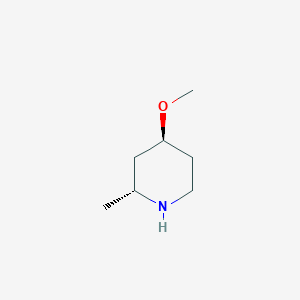

(2R,4S)-4-Methoxy-2-methylpiperidine is a chiral piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring with stereospecific substitutions: a methoxy group at the 4-position and a methyl group at the 2-position. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise spatial arrangements for target interactions. Analytical methods like NMR, HPLC, and LC-MS are employed to confirm its purity and stereochemical integrity .

Properties

IUPAC Name |

(2R,4S)-4-methoxy-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDYZDILBYSCB-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-methoxy-2-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors or through chiral catalysts. For instance, the use of chiral amine catalysts in the Mannich reaction can yield the desired stereochemistry. Another method involves the reduction of corresponding ketones or imines using chiral reducing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process may include steps such as hydrogenation, catalytic asymmetric synthesis, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-methoxy-2-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are used.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:

The compound is primarily utilized as an intermediate in the synthesis of drugs, especially those aimed at treating neurological conditions. It plays a crucial role in the development of acetylcholinesterase inhibitors, such as donepezil, which is used for Alzheimer's disease treatment. Research indicates that modifications to the piperidine ring can enhance the biological activity of these compounds. For instance, studies have shown that analogues of donepezil derived from (2R,4S)-4-methoxy-2-methylpiperidine exhibit varying degrees of acetylcholinesterase inhibition based on their stereochemistry .

Case Study: Donepezil Analogues

A study demonstrated the synthesis of several donepezil analogues using this compound as a starting material. The biological evaluation revealed insights into structure-activity relationships, indicating that specific substitutions on the piperidine ring significantly affect inhibitory potency against acetylcholinesterase .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a critical building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct complex organic molecules efficiently. The compound's methoxy and methyl groups enhance its reactivity and selectivity in synthetic pathways.

Synthetic Methodologies:

Research has highlighted efficient synthetic routes for obtaining chiral piperidines from this compound. For example, a double aza-Michael reaction has been developed to access chiral 2-substituted 4-piperidone building blocks, which can be further transformed into biologically active derivatives .

Biological Studies

Investigating Biological Activity:

The compound is also employed in biological studies to explore the pharmacological effects of piperidine derivatives. Its interaction with specific molecular targets such as enzymes or receptors has been documented, providing insights into its mechanism of action and potential therapeutic applications.

Enzyme Interaction Studies:

Studies have indicated that this compound can modulate enzymatic activity and receptor function through its structural features. The methoxy and methyl substituents significantly influence its binding affinity and specificity towards biological targets .

Industrial Applications

Agrochemicals and Other Chemicals:

Beyond medicinal chemistry, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its versatility as an intermediate allows for the synthesis of various compounds used in agriculture and chemical manufacturing .

Data Table: Summary of Applications

| Application Area | Description | Notable Compounds/Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting neurological disorders | Donepezil analogues |

| Organic Synthesis | Building block for complex organic molecules | Chiral 2-substituted 4-piperidones |

| Biological Studies | Investigating pharmacological effects and enzyme interactions | Acetylcholinesterase inhibitors |

| Industrial Applications | Production of agrochemicals and other industrial chemicals | Various substituted piperidines |

Mechanism of Action

The mechanism of action of (2R,4S)-4-methoxy-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

(2R,4S)- vs. (2S,4S)-Fidarestat

Fidarestat, a therapeutic agent for diabetic complications, demonstrates how stereochemistry dictates biological activity. Thermodynamic studies reveal that the (2R,4S)-isomer binds more favorably to ALR2, with a relative free energy difference (ΔΔG) of −3.2 kcal/mol compared to the (2S,4S)-isomer. This preference arises from differential interactions in the enzyme’s active site, as modeled by free energy integration techniques. Notably, aqueous solubility (ΔGaq) is identical for both isomers, emphasizing that stereochemical effects dominate binding rather than solvation .

Table 1: Stereoisomer Comparison of Fidarestat

| Parameter | (2R,4S)-Fidarestat | (2S,4S)-Fidarestat |

|---|---|---|

| ΔG (binding to ALR2) | −12.4 kcal/mol | −9.2 kcal/mol |

| Relative Binding Affinity | High | Moderate |

| Solubility in Water | Equivalent | Equivalent |

Substituent Effects on Piperidine Derivatives

(2R,4S)-4-Methoxy-2-Methylpiperidine vs. 4-Methylpiperidine Hydrochloride

The methoxy group in this compound enhances polarity compared to 4-methylpiperidine hydrochloride, which lacks oxygenated substituents. This difference influences solubility and reactivity; for example, the methoxy group may participate in hydrogen bonding or steric hindrance during molecular recognition. Piperidine derivatives with electron-withdrawing groups (e.g., chlorine in (2R,3S,4S)-4-chloro-3-methyl-1-tosylpiperidine) exhibit altered reactivity profiles, favoring nucleophilic substitution or cross-coupling reactions .

Table 2: Substituent Impact on Piperidine Derivatives

| Compound | Key Substituents | Polarity | Reactivity Profile |

|---|---|---|---|

| This compound | Methoxy, methyl | High | Hydrogen bonding, steric effects |

| 4-Methylpiperidine hydrochloride | Methyl | Moderate | Base catalysis, alkylation |

| (2R,3S,4S)-4-Chloro-3-methylpiperidine | Chlorine, methyl, tosyl | Low | Nucleophilic substitution |

Structural Analogues in Heterocyclic Chemistry

Piperidine vs. Pyrrolidine Derivatives

Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine’s five-membered structure. For instance, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a pyrrolidine derivative, adopts a rigid conformation stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallography .

Biological Activity

(2R,4S)-4-methoxy-2-methylpiperidine is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound is characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the piperidine ring, which contribute to its biological activity and interaction with various molecular targets.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 141.21 g/mol

- Chirality : The compound has two chiral centers, which result in distinct stereoisomers.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methoxy and methyl groups enhance its binding affinity and specificity towards various molecular targets, such as:

- Dopamine Transporters : Studies indicate that piperidine derivatives can act as ligands for dopamine transporters, influencing dopamine signaling pathways critical for neurological functions.

- Enzyme Modulation : The compound may modulate enzymatic activities, potentially affecting metabolic pathways involved in various diseases.

Anticancer Activity

Preliminary research has suggested that this compound may exhibit anticancer properties. For instance, studies on related piperidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µmol/mL) |

|---|---|---|

| This compound | A-549 | TBD |

| Related Piperidine Derivative | MCF7 | 0.04 |

| Related Piperidine Derivative | HCT-116 | 0.06 |

These findings highlight the potential of this compound in developing new anticancer therapies .

Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin. For example, structure-activity relationship studies on piperidine analogs have shown varying degrees of selectivity for dopamine and serotonin transporters, suggesting that modifications in the structure can lead to enhanced pharmacological profiles .

Case Studies

-

Dopamine Transporter Binding :

A study investigated the binding affinities of various piperidine analogs at dopamine transporters. The results indicated that specific substitutions on the piperidine ring could significantly enhance binding affinity, suggesting a pathway for optimizing compounds for therapeutic use in treating disorders like depression and schizophrenia . -

Antioxidant Activity :

In vitro studies have assessed the radical-scavenging activity of related compounds, demonstrating that certain derivatives exhibit moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.